Cas no 5509-70-6 (4-O-cinnamoylquinic acid)

4-O-cinnamoylquinic acid structure
Produktname:4-O-cinnamoylquinic acid
4-O-cinnamoylquinic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-O-cinnamoylquinic acid
- O4-Cinnamoyl-chinasaeure
- 5509-70-6
- (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid
- 4-O-Cinnamoyl quinic acid
- HY-N8217
- E88779
- AKOS040763628
- CS-0140315
- 4-O-Cinnamoylquinic acid
-
- Inchi: InChI=1S/C16H18O7/c17-11-8-16(22,15(20)21)9-12(18)14(11)23-13(19)7-6-10-4-2-1-3-5-10/h1-7,11-12,14,17-18,22H,8-9H2,(H,20,21)
- InChI-Schlüssel: CLDAKARZYFIUGC-UHFFFAOYSA-N
- Lächelt: [H]OC(=O)C1(O[H])C([H])([H])C([H])(O[H])C([H])(OC(=O)C([H])=C([H])C=2C([H])=C([H])C([H])=C([H])C2[H])C([H])(O[H])C1([H])[H]
Berechnete Eigenschaften
- Genaue Masse: 322.10525291g/mol
- Monoisotopenmasse: 322.10525291g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 5
- Komplexität: 455
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: -0.130000000000001
- Topologische Polaroberfläche: 124Ų
4-O-cinnamoylquinic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6647-10mg |
4-O-Cinnamoylquinic acid |
5509-70-6 | 98.04% | 10mg |
¥ 3330 | 2024-07-20 | |
TargetMol Chemicals | TN6647-5mg |
4-O-Cinnamoylquinic acid |
5509-70-6 | 98.04% | 5mg |
¥ 2230 | 2024-07-20 | |
TargetMol Chemicals | TN6647-1 ml * 10 mm |
4-O-Cinnamoylquinic acid |
5509-70-6 | 98.04% | 1 ml * 10 mm |
¥ 2320 | 2024-07-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6647-5 mg |
4-O-Cinnamoylquinic acid |
5509-70-6 | 5mg |
¥4340.00 | 2022-04-26 | ||
TargetMol Chemicals | TN6647-10 mg |
4-O-Cinnamoylquinic acid |
5509-70-6 | 98% | 10mg |
¥ 3,330 | 2023-07-11 | |
TargetMol Chemicals | TN6647-1 mL * 10 mM (in DMSO) |
4-O-Cinnamoylquinic acid |
5509-70-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2320 | 2023-09-15 | |
TargetMol Chemicals | TN6647-1mg |
4-O-Cinnamoylquinic acid |
5509-70-6 | 98.04% | 1mg |
¥ 883 | 2024-07-20 |
4-O-cinnamoylquinic acid Verwandte Literatur
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
5509-70-6 (4-O-cinnamoylquinic acid) Verwandte Produkte
- 6328-94-5(2-(Butyrylamino)benzoic Acid)
- 2172383-03-6(3-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-propylformamido}propanoic acid)
- 2172214-66-1({5-cyclopropyl-1-3-(dimethylamino)propyl-1H-1,2,3-triazol-4-yl}methanol)
- 51774-43-7(3-chloro-N-methyl-N-phenylbenzamide)
- 1107579-37-2(3'-Methoxy-biphenyl-4-boronic Acid)
- 2287311-45-7(6-bromo-1-cyclopropyl-5-fluoro-1H-1,2,3-benzotriazole)
- 1798423-17-2((2E)-3-(furan-3-yl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)prop-2-enamide)
- 75239-63-3(Ophiopogonanone A)
- 72185-59-2((3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-Carbamic acid ethyl ester)
- 886933-07-9(Acetamide, N-(4-chlorophenyl)-2-[(1,2,3,4-tetrahydro-1-oxo-5-isoquinolinyl)oxy]-)
Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:5509-70-6)4-O-Cinnamoylquinic acid

Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung